molecular formula C15H18O3 B1648105 cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 732252-55-0

cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1648105
CAS RN: 732252-55-0
M. Wt: 246.3 g/mol
InChI Key: XSRSDDKMGNGPAJ-QWHCGFSZSA-N
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Description

“Cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It is not chirally pure, meaning it contains a mixture of enantiomers . The compound has a molecular weight of 246.31 .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,3S)-3-(4-ethylbenzoyl)cyclopentanecarboxylic acid . The InChI code is 1S/C15H18O3/c1-2-10-3-5-11(6-4-10)14(16)12-7-8-13(9-12)15(17)18/h3-6,12-13H,2,7-9H2,1H3,(H,17,18)/t12-,13+/m0/s1 . This information can be used to generate a 3D model of the molecule for further analysis.


Physical And Chemical Properties Analysis

This compound is a white solid . The storage temperature is between 2 and 8 degrees Celsius .

Scientific Research Applications

Palladium-Catalyzed Reactions

Cross-Coupling Reactions

Research highlights the effectiveness of palladium–tetraphosphine catalyzed cross-coupling of aryl bromides with arylboronic acids, demonstrating a significant influence of the ligand nature on the reaction efficiency. This methodology could be applicable for creating derivatives of "cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid," potentially enhancing its reactivity or altering its properties for specific applications (Feuerstein et al., 2001).

Analytical Techniques for Pyrethroid Metabolites

Solid-Phase Extraction and Gas Chromatography-Tandem Mass Spectrometry (GC-MS)

Methods have been developed for determining pyrethroid metabolites in human urine, involving solid-phase extraction followed by GC-MS. Such techniques could be adapted for the analysis and monitoring of metabolites or degradation products of "cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid" in biological or environmental samples, providing insights into its metabolism, stability, and potential impact (Arrebola et al., 1999).

Cycloalkane-Fused Dihydropyrimidinones

Synthesis and Enantiomer Separation

The preparation of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers from racemic cis-2-amino-1-cyclopentane or cyclohexane-1-carboxylic acid showcases strategies for generating homochiral compounds. This process, including ring closures and the determination of absolute configurations, may offer a pathway for synthesizing enantiomerically pure versions of "cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid" or its derivatives, potentially useful in pharmaceutical applications (Szakonyi et al., 1998).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound, safe handling practices, and emergency response measures.

properties

IUPAC Name

(1R,3S)-3-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-10-3-5-11(6-4-10)14(16)12-7-8-13(9-12)15(17)18/h3-6,12-13H,2,7-9H2,1H3,(H,17,18)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRSDDKMGNGPAJ-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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